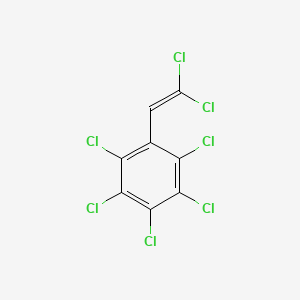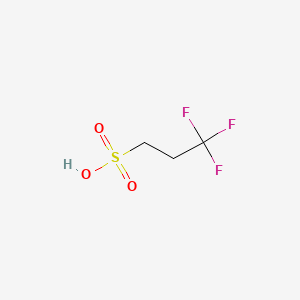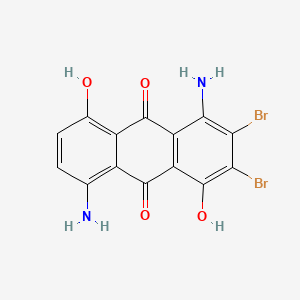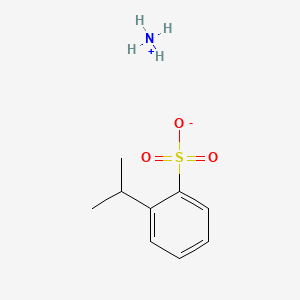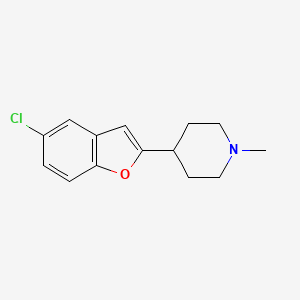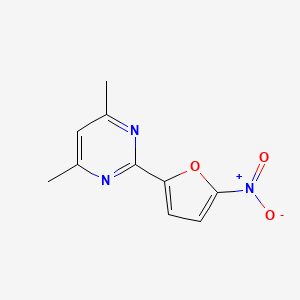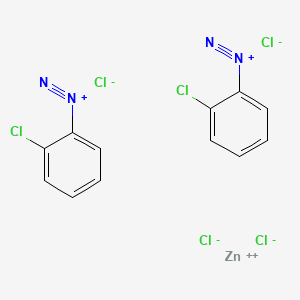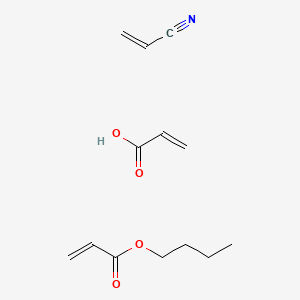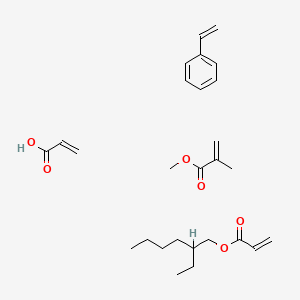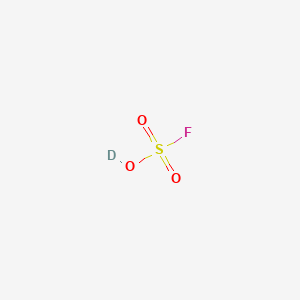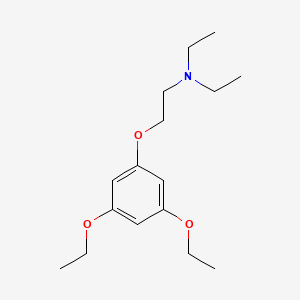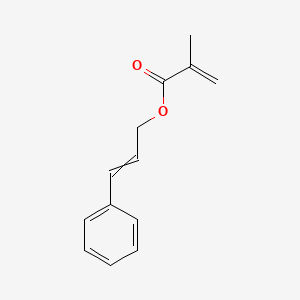
3-Phenylprop-2-enyl 2-methylprop-2-enoate
Descripción general
Descripción
3-Phenylprop-2-enyl 2-methylprop-2-enoate, also known as cinnamyl methacrylate, is a chemical compound with the molecular formula C13H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is widely used in the fragrance industry due to its pleasant scent. In addition to its use in fragrances, cinnamyl methacrylate has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate is not well understood. However, it is thought to act through the formation of covalent bonds with other molecules, such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, which may have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cinnamyl methacrylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cinnamyl methacrylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, there are also some limitations to its use. It can be difficult to dissolve in some solvents, which can limit its use in certain applications. It also has a relatively short shelf life, which can make it difficult to store for extended periods of time.
Direcciones Futuras
There are several future directions for research on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate. One area of interest is the development of new materials and coatings based on this compound. These materials could have applications in a wide range of industries, including aerospace, electronics, and biomedical engineering.
Another area of interest is the development of new drug delivery systems based on 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate hydrogels. These systems could be used to deliver drugs to specific tissues or organs, improving the efficacy and safety of drug treatments.
Finally, there is also potential for the use of 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate in the development of new medical devices and implants. Its biocompatibility and low toxicity make it a promising candidate for use in these applications.
Aplicaciones Científicas De Investigación
Cinnamyl methacrylate has been studied for its potential applications in a variety of scientific fields, including materials science, polymer chemistry, and biomedicine. In materials science, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a monomer for the synthesis of polymer films and coatings. These materials have been shown to have excellent mechanical properties, as well as high thermal stability and chemical resistance.
In polymer chemistry, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been used as a crosslinking agent for the synthesis of hydrogels. These hydrogels have been studied for their potential applications in drug delivery and tissue engineering.
In biomedicine, 3-Phenylprop-2-enyl 2-methylprop-2-enoate methacrylate has been studied for its potential as a biomaterial for use in medical devices and implants. It has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in these applications.
Propiedades
IUPAC Name |
3-phenylprop-2-enyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIDMRTITZOLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281241 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylprop-2-enyl 2-methylprop-2-enoate | |
CAS RN |
31736-34-2 | |
| Record name | CINNAMYL METHACRYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50281241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl-bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B1616253.png)
